N-(8-quinolinyl)pentanamide
Description
N-(8-quinolinyl)pentanamide is a quinoline-derived amide compound characterized by a pentanamide chain attached to the 8-position of the quinoline ring. Its synthesis involves a coupling reaction between pentanoic acid derivatives and 8-aminoquinoline. details the preparation of this compound (denoted as 6) via a reaction in methanol and m-xylene (1:1 ratio) at 140°C, yielding an 18% product after purification by preparative thin-layer chromatography . Key spectroscopic data include:
- ¹H NMR (600 MHz, CDCl₃): δ 9.81 (s, 1H), 8.80 (ddd, J = 8.9, 5.9, 1.5 Hz, 2H), 2.57 (t, J = 7.6 Hz, 2H), and 0.99 (t, J = 7.4 Hz, 3H).
- ¹³C NMR: δ 172.07 (carbonyl), 148.25 (quinoline C8), and 14.02 (terminal methyl) .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-quinolin-8-ylpentanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-3-9-13(17)16-12-8-4-6-11-7-5-10-15-14(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |
InChI Key |
NICCANZDEDGNIC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Quinoline-Substituted Pentanamides
N-(quinolin-2-yl)pentanamide derivatives
- Example: 5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11a) . Synthesis: Prepared via substitution with 1-(2-(trifluoromethoxy)phenyl)piperazine, yielding 44% after dual chromatography. NMR data (δ 9.09 ppm, quinoline NH) and mass spectrometry (M+H⁺: 439.30) confirm structure .
- Comparison: The 2-quinolinyl substitution and extended piperazine side chain may improve solubility and target engagement compared to the 8-quinolinyl analog.
N-(quinolin-3-yl)pentanamide derivatives
- Example: 5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10d) . Synthesis: Similar to 11a but with 3-quinolinyl substitution, yielding 41% . Key Features: Distinct quinoline positioning alters electronic properties (e.g., δ 9.35 ppm for NH in ¹H NMR) .
- Comparison: Positional isomerism (3- vs. 8-quinolinyl) likely influences steric interactions in biological systems, though activity data are absent.
Functional Analogs: Anthelmintic Pentanamides
N-(4-methoxyphenyl)pentanamide
- Synthesis: Simplified albendazole derivative prepared via 4-anisidine and pentanoic acid coupling .
- Key Properties: Anthelmintic Activity: Comparable to albendazole against Toxocara canis but with slower onset (50 mM: 72 hr for full lethality vs. 48 hr for albendazole) . 30–50% viability reduction by albendazole) . Drug-Likeness: Superior to albendazole in logP (2.5 vs. 3.1), topological polar surface area (TPSA: 45 Ų vs. 61 Ų), and synthetic accessibility (simpler synthesis, validated by in silico tools) .
Table 1 : Comparative Pharmacokinetic Profiles
| Parameter | N-(8-quinolinyl)pentanamide | N-(4-methoxyphenyl)pentanamide | Albendazole |
|---|---|---|---|
| logP | ~2.8 (estimated) | 2.5 | 3.1 |
| TPSA (Ų) | 55 | 45 | 61 |
| BBB Permeation | Not reported | Yes | No |
| CYP Inhibition | Not reported | Predicted | Yes |
| Synthetic Accessibility | Moderate (18% yield) | High (simplified route) | Low |
Other Pentanamide Derivatives
Sulfonamide-Linked Pentanamides
- Examples: N4-valeroylsulfathiazole (23) and dipeptide-sulphonamides (e.g., compound A) . Activity: Anti-tubercular (23) and anti-ulcer (A) via protein binding (e.g., 2QV3 receptor docking) . Comparison: Sulfonamide groups enhance target specificity but reduce BBB permeability compared to quinoline derivatives.
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